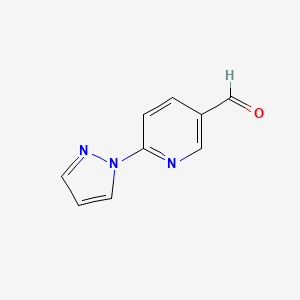

6-(1H-Pyrazol-1-YL)nicotinaldehyde

Description

BenchChem offers high-quality 6-(1H-Pyrazol-1-YL)nicotinaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(1H-Pyrazol-1-YL)nicotinaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-pyrazol-1-ylpyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O/c13-7-8-2-3-9(10-6-8)12-5-1-4-11-12/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPCKEWUGNBMESY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=NC=C(C=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical properties and structure of 6-(1H-Pyrazol-1-yl)nicotinaldehyde

An In-Depth Technical Guide to 6-(1H-Pyrazol-1-yl)nicotinaldehyde: Structure, Properties, and Synthetic Utility

Abstract

6-(1H-Pyrazol-1-yl)nicotinaldehyde is a bifunctional heterocyclic compound of significant interest to the scientific community, particularly those in drug discovery and materials science. This molecule merges the well-established pharmacophore of the pyrazole ring with the versatile reactivity of the pyridine-3-carbaldehyde scaffold. The pyrazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1] This guide provides a comprehensive technical overview of the structure, physicochemical properties, and chemical behavior of 6-(1H-Pyrazol-1-yl)nicotinaldehyde. It details a robust, proposed synthetic protocol, predicts its spectroscopic characteristics, and explores its vast potential as a pivotal intermediate for the synthesis of complex, high-value molecules. This document is intended to serve as a foundational resource for researchers aiming to leverage this compound in their synthetic and drug development endeavors.

Molecular Structure and Physicochemical Properties

Nomenclature and Chemical Identity

The unambiguous identification of a chemical entity is paramount for reproducible scientific work. 6-(1H-Pyrazol-1-yl)nicotinaldehyde is systematically named 6-(1H-Pyrazol-1-yl)pyridine-3-carbaldehyde . Its core structure consists of a pyridine ring substituted at the 6-position with a pyrazole ring via a nitrogen-carbon bond and at the 3-position with an aldehyde functional group.

Structural Elucidation

The molecule's architecture is depicted below. The linkage between the C6 of the pyridine ring and the N1 of the pyrazole ring is a key structural feature, influencing the overall electronic distribution and steric profile.

Caption: Chemical structure of 6-(1H-Pyrazol-1-yl)nicotinaldehyde.

Physicochemical and Computational Data

While experimental data for this specific isomer is not widely published, properties can be reliably estimated based on its structure and data from its close isomer, 6-(1H-pyrazol-1-yl)picolinaldehyde.[2] These parameters are crucial for designing reaction conditions, selecting appropriate solvents, and developing purification strategies.

| Property | Value / Prediction | Source |

| CAS Number | 217657-66-4 (for picolinaldehyde isomer) | [2] |

| Molecular Formula | C₉H₇N₃O | [2] |

| Molecular Weight | 173.17 g/mol | [2] |

| Appearance | Predicted: White to pale yellow solid | Inferred |

| Topological Polar Surface Area (TPSA) | 47.78 Ų (isomer data) | [2] |

| LogP (octanol/water partition) | 1.08 (isomer data) | [2] |

| Hydrogen Bond Acceptors | 4 | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Rotatable Bonds | 2 | [2] |

| Storage Conditions | Sealed in dry, 2-8°C | [2] |

Synthesis and Purification

Rationale for Synthetic Strategy

The most convergent and logical approach for constructing the 6-(1H-pyrazol-1-yl)nicotinaldehyde scaffold is through a nucleophilic aromatic substitution (SₙAr) reaction. This strategy leverages the inherent electrophilicity of a halogenated pyridine ring. Specifically, a 6-halonicotinaldehyde (e.g., 6-chloro or 6-bromonicotinaldehyde) serves as an excellent electrophile. The pyrazole anion, generated in situ by a mild base, acts as the nucleophile. This reaction is regioselective, as the substitution preferentially occurs at the halogenated position, which is activated by the electron-withdrawing nature of the pyridine nitrogen and the aldehyde group.

Proposed Experimental Protocol: Synthesis via SₙAr

This protocol is a self-validating system. The progress can be monitored by Thin Layer Chromatography (TLC), and the final product identity is confirmed by the spectroscopic methods detailed in Section 3.

Step 1: Reactant Preparation

-

To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-chloronicotinaldehyde (1.0 eq), pyrazole (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

-

Causality: Using a slight excess of pyrazole ensures complete consumption of the limiting starting material. K₂CO₃ is a cost-effective and sufficiently strong base to deprotonate pyrazole, forming the nucleophilic pyrazolide anion.

Step 2: Reaction Execution

-

Add anhydrous N,N-Dimethylformamide (DMF) to the flask to create a solution with a concentration of approximately 0.5 M with respect to the 6-chloronicotinaldehyde.

-

Heat the reaction mixture to 100-120 °C under a nitrogen atmosphere.

-

Causality: DMF is a polar aprotic solvent, ideal for SₙAr reactions as it solvates the potassium cation without hydrogen bonding to the nucleophile, thus enhancing its reactivity. Elevated temperature is required to overcome the activation energy of the substitution on the heterocyclic ring.

Step 3: Monitoring and Work-up

-

Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase) until the starting 6-chloronicotinaldehyde spot is no longer visible (typically 6-12 hours).

-

Once complete, cool the mixture to room temperature and pour it into a beaker containing ice-water. This will precipitate the crude product.

-

Causality: The product is expected to be less soluble in water than the inorganic salts and residual DMF, allowing for its isolation via precipitation.

Step 4: Purification

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

Dry the crude solid under vacuum.

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 6-(1H-pyrazol-1-yl)nicotinaldehyde as a solid.

Caption: Proposed workflow for the synthesis of the target compound.

Spectroscopic Characterization

Confirming the structure and purity of the synthesized compound is critical. The following table outlines the predicted spectroscopic data based on established principles of NMR and IR spectroscopy.[3][4][5]

| Technique | Predicted Signal / Feature | Rationale and Interpretation |

| ¹H NMR (400 MHz, CDCl₃) | δ ~10.1 ppm (s, 1H) | Aldehyde proton (CHO): Deshielded by the electronegative oxygen and anisotropy of the carbonyl group. Appears as a singlet. |

| δ ~8.5-9.0 ppm (m, 2H) | Pyridine protons: Protons on the electron-deficient pyridine ring, complex splitting due to meta and para coupling. | |

| δ ~7.8-8.2 ppm (m, 2H) | Pyrazole & Pyridine protons: Aromatic protons in a region typical for N-heterocycles. | |

| δ ~6.5 ppm (t, 1H) | Pyrazole proton: Proton at the 4-position of the pyrazole ring, appearing as a triplet due to coupling with the two adjacent CH groups. | |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~190 ppm | Carbonyl Carbon (C=O): Highly deshielded, characteristic of an aldehyde. |

| δ ~120-160 ppm | Aromatic Carbons: Multiple signals corresponding to the carbon atoms of the pyridine and pyrazole rings. | |

| IR Spectroscopy (KBr pellet, cm⁻¹) | ~1715-1700 cm⁻¹ (strong, sharp) | C=O Stretch: A very strong and characteristic absorption for the aldehyde carbonyl group.[6] |

| ~2850 & ~2750 cm⁻¹ (medium, sharp) | Aldehyde C-H Stretch: A pair of peaks known as a "Fermi doublet," highly diagnostic for an aldehyde C-H bond.[6] | |

| ~1600-1450 cm⁻¹ (multiple bands) | Aromatic C=C and C=N Stretches: Vibrations characteristic of the pyridine and pyrazole rings. | |

| Mass Spectrometry (EI) | m/z = 173 (M⁺) | Molecular Ion Peak: Corresponds to the molecular weight of the compound. |

| m/z = 144 (M⁺ - CHO) | Fragment Ion: Loss of the formyl radical, a common fragmentation pathway for aromatic aldehydes. |

Chemical Reactivity and Synthetic Potential

6-(1H-Pyrazol-1-yl)nicotinaldehyde is a versatile synthetic intermediate due to the orthogonal reactivity of its aldehyde group and heterocyclic core.

Reactivity of the Aldehyde Moiety

The aldehyde is the primary site for synthetic transformations, allowing for elongation and diversification of the molecular structure.

-

Oxidation: Can be readily oxidized to the corresponding carboxylic acid, 6-(1H-pyrazol-1-yl)nicotinic acid[7], using standard oxidants like potassium permanganate (KMnO₄) or Jones reagent. This acid is a valuable building block for amides and esters.

-

Reduction: Selective reduction to the primary alcohol, (6-(1H-pyrazol-1-yl)pyridin-3-yl)methanol, can be achieved with mild reducing agents such as sodium borohydride (NaBH₄).

-

Reductive Amination: A powerful reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted amines. This is a cornerstone of library synthesis in drug discovery.

-

Carbon-Carbon Bond Formation: The aldehyde is an excellent electrophile for reactions like the Wittig olefination to form alkenes[8], Grignard additions to form secondary alcohols, and various condensation reactions (e.g., Knoevenagel, Claisen-Schmidt) to build molecular complexity.[8]

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. researchgate.net [researchgate.net]

- 4. scribd.com [scribd.com]

- 5. lehigh.edu [lehigh.edu]

- 6. rose-hulman.edu [rose-hulman.edu]

- 7. 6-(1H-PYRAZOL-1-YL)NICOTINIC ACID | CymitQuimica [cymitquimica.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

6-(1H-Pyrazol-1-yl)nicotinaldehyde CAS 132606-35-0 MSDS and safety data

An In-Depth Technical Guide to the Safe Handling of 6-(1H-Pyrazol-1-yl)nicotinaldehyde (CAS 132606-35-0)

Introduction for the Research Professional

6-(1H-Pyrazol-1-yl)nicotinaldehyde is a heterocyclic building block of significant interest in medicinal chemistry and drug development.[1] Its structure, combining a pyridine ring with a pyrazole moiety, makes it a valuable precursor for synthesizing a range of complex molecules with potential therapeutic applications.[2][3] As with any novel chemical entity in a research and development setting, a comprehensive understanding of its hazard profile and the implementation of rigorous safety protocols are not merely procedural formalities; they are foundational to ensuring scientific integrity and protecting the health and safety of laboratory personnel. This guide provides a detailed examination of the safety data for 6-(1H-Pyrazol-1-yl)nicotinaldehyde, CAS 132606-35-0, synthesized from authoritative Safety Data Sheets (SDS) to empower researchers with the knowledge required for its safe handling, storage, and use.

Section 1: Comprehensive Hazard Identification and Assessment

The primary hazard assessment for this compound is derived from the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, as outlined by Sigma-Aldrich.[4] The compound is classified as acutely toxic, a skin and eye irritant, and a specific target organ toxicant.[4]

Signal Word: Danger [4]

This signal word indicates that the substance presents a high level of hazard.

GHS Hazard Pictograms and Statements

The following table summarizes the GHS hazard classifications for this compound.[4] Understanding these is critical, as they form the basis for all handling and emergency protocols.

| Pictogram | GHS Code | Hazard Statement | Implication for Researchers |

| H311 | Toxic in contact with skin. | Dermal absorption is a significant route of exposure. Accidental skin contact can lead to systemic toxicity. This mandates the use of appropriate protective gloves and clothing.[4] | |

| H372 | Causes damage to organs (spleen, Thyroid) through prolonged or repeated exposure. | Chronic exposure, even at low levels, poses a significant health risk. This underscores the importance of consistent use of engineering controls like fume hoods to minimize background exposure over time.[4] | |

| H318 | Causes serious eye damage. | The substance can cause irreversible damage upon contact with the eyes. This necessitates stringent eye protection, such as chemical safety goggles and/or a face shield.[4] | |

| H302 | Harmful if swallowed. | Ingestion of even small quantities can be harmful. Strict hygiene practices, such as prohibiting eating or drinking in the lab and washing hands thoroughly after handling, are essential.[4] | |

| H315 | Causes skin irritation. | In addition to being toxic upon absorption, the compound is a direct irritant to the skin.[4] | |

| H412 | Harmful to aquatic life with long lasting effects. | This classification dictates disposal procedures. The compound and its containers must be disposed of as hazardous waste and not allowed to enter drains or waterways.[4][5] |

Logical Flow of GHS Hazard Classification

Caption: GHS Hazard Classification Workflow.

Section 2: Emergency Response Protocols

In the event of an exposure or spill, a rapid and informed response is crucial. The following protocols are based on established first-aid and emergency procedures.[4][6]

First-Aid Measures

-

General Advice: Always show the Safety Data Sheet to the attending medical professional.[4][7]

-

In Case of Inhalation: Immediately move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[4][8]

-

In Case of Skin Contact: This is a critical exposure route due to the H311 classification.[4] Immediately take off all contaminated clothing. Rinse the affected skin area with copious amounts of water and shower if necessary. Call a physician immediately.[4][7]

-

In Case of Eye Contact: Due to the risk of serious eye damage (H318), rinse the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4] Immediately call an ophthalmologist. If present, remove contact lenses after the initial rinsing.[4][8]

-

In Case of Ingestion: If the person is conscious, immediately make them drink water (two glasses at most). Do not induce vomiting.[7] Consult a physician immediately.[4]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO2).[9]

-

Hazardous Combustion Products: During a fire, toxic fumes including nitrogen oxides (NOx) and carbon monoxide (CO) may be emitted.[5][9] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[9]

-

Specific Hazards: As an organic substance, if finely distributed and whirled up, it may have the potential for a dust explosion.[4]

Accidental Release Measures

-

Evacuate: Evacuate non-essential personnel from the danger area.[4]

-

Ventilate: Ensure adequate ventilation in the spill area.[4]

-

Personal Protection: Responders must wear appropriate PPE, including chemical-resistant gloves, protective clothing, eye/face protection, and a respirator if dust is generated.[4][10] Avoid all substance contact and inhalation of dust.[4]

-

Containment and Cleanup: Cover drains to prevent environmental release.[4] Carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[4][10] Do not flush with water into the sewer system.[9] Clean the affected area thoroughly after material pickup is complete.[4]

Section 3: Safe Laboratory Handling and Storage Protocols

Adherence to the following handling and storage protocols is mandatory to mitigate the risks identified in Section 1.

Hierarchy of Controls for Safe Handling

Caption: Hierarchy of controls for safe handling.

Detailed Handling Procedures

-

Engineering Controls: All weighing and manipulation of this solid compound must be performed within a properly functioning chemical fume hood to prevent inhalation of dust and repeated exposure.[4][5] Eyewash stations and safety showers must be located close to the workstation.[9]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[9]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent any skin exposure.[9] Contaminated clothing must be removed immediately and washed before reuse.[4]

-

Respiratory Protection: If a fume hood is not available or if dust generation is unavoidable, a NIOSH-approved particulate respirator is required.

-

-

Hygiene Measures: Wash hands and face thoroughly after handling the substance.[4] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[4]

Storage Conditions

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[7][9] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[7]

-

Incompatible Materials: Store away from strong oxidizing agents and acids.[9][10]

-

Temperature: While some suppliers suggest storage at 2-8°C or in a freezer under -20°C for long-term stability, for safety purposes, storage in a cool, dry place is sufficient.[7][11]

Section 4: Physical, Chemical, and Toxicological Properties

Physical and Chemical Data

| Property | Value | Source |

| CAS Number | 132606-35-0 | - |

| Molecular Formula | C₉H₇N₃O | [11] |

| Molecular Weight | 173.17 g/mol | [11] |

| Appearance | Solid | [10] |

| Melting Point | 67 - 70 °C (153 - 158 °F) | [4] |

| Boiling Point | 186 - 188 °C (367 - 370 °F) | [4] |

Toxicological Profile

-

Acute Oral Toxicity: Category 4 (Harmful if swallowed).[4]

-

Acute Dermal Toxicity: Category 3 (Toxic in contact with skin).[4]

-

Skin Corrosion/Irritation: Causes skin irritation.[4]

-

Serious Eye Damage/Irritation: Causes serious eye damage.[4]

-

Specific Target Organ Toxicity (Repeated Exposure): Category 1. Causes damage to the spleen and thyroid through prolonged or repeated exposure.[4]

Stability and Reactivity

-

Chemical Stability: The product is chemically stable under standard ambient conditions (room temperature).[4]

-

Conditions to Avoid: Avoid the formation of dust.[10] Keep away from heat and sources of ignition.[9]

-

Incompatible Materials: Strong oxidizing agents.[10]

-

Hazardous Decomposition Products: Combustion may produce carbon monoxide, carbon dioxide, and nitrogen oxides.[9]

Section 5: Conclusion for the Researcher

6-(1H-Pyrazol-1-yl)nicotinaldehyde is a chemical that demands respect and careful handling. Its hazard profile, particularly its acute dermal toxicity, potential for serious eye damage, and specific target organ toxicity upon repeated exposure, necessitates the stringent application of the engineering controls, administrative procedures, and personal protective equipment outlined in this guide.[4] By understanding the causality behind these safety protocols, researchers can confidently integrate this compound into their workflows while maintaining the highest standards of laboratory safety.

References

- Sigma-Aldrich. (2026, January 6). Safety Data Sheet: 6-(1H-Pyrazol-1-yl)nicotinaldehyde. Source: Sigma-Aldrich.

-

Chongqing ChangFeng Chemical Co.,Ltd. Nicotinaldehyde. Source: Chongqing ChangFeng Chemical Co.,Ltd. [Link]

-

Chemsrc. (2025, August 23). Nicotinaldehyde | CAS#:500-22-1. Source: Chemsrc. [Link]

-

Hoffman Fine Chemicals. CAS 2629318-18-7 | 6-(1-Methyl-1H-pyrazol-5-yl)picolinaldehyde. Source: Hoffman Fine Chemicals. [Link]

-

KISHIDA CHEMICAL CO., LTD. (2022, February 3). Safety Data Sheet. Source: KISHIDA CHEMICAL CO., LTD. [Link]

-

Generic Supplier. Safety Data Sheet: 1-Phenyl-3-methyl-5-pyrazolone. Source: Generic Safety Data Sheet. [Link]

-

PubChem. 6-Aminonicotinaldehyde. Source: PubChem, National Center for Biotechnology Information. [Link]

-

Dmitrieva, et al. (2024, November). 6-(Pyrazol-1-yl)pyrazolo[3,4-b]pyridines: Synthesis, Structure, and Wheat Growth Regulating Activity. Russian Journal of General Chemistry. Source: ResearchGate. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Source: International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Al-Tel, Thabet H. (2022, March 30). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Source: MDPI. [Link]

-

Universidade do Minho. Synthesis of pyrazolopyrimidine and pyrazolopyridine derivatives. Source: Universidade do Minho Repository. [Link]

-

MDPI. (2022, March 30). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Source: MDPI. [Link]

-

European Chemicals Bureau. NICOTINIC ACID CAS N°: 59-67-6. Source: European Chemicals Bureau. [Link]

-

Wikipedia. Pyridine-3-carbaldehyde. Source: Wikipedia. [Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. researchgate.net [researchgate.net]

- 3. dau.url.edu [dau.url.edu]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. kishida.co.jp [kishida.co.jp]

- 7. file.bldpharm.com [file.bldpharm.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.co.uk [fishersci.co.uk]

- 11. chemscene.com [chemscene.com]

A-Practical-Guide-to-Determining-the-Solubility-Profile-of-Novel-Heterocyclic-Aldehydes-A-Case-Study-Framework-for-6-(1H-Pyrazol-1-yl)nicotinaldehyde

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical parameter that profoundly influences its bioavailability and developability. For novel chemical entities such as 6-(1H-Pyrazol-1-yl)nicotinaldehyde, publicly available solubility data is often scarce, necessitating a robust and systematic experimental approach for its determination. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for establishing the solubility profile of such compounds in various organic solvents. We move beyond a simple listing of protocols to explain the causality behind experimental choices, grounding the methodology in the principles of thermodynamic and kinetic solubility. This document details the gold-standard shake-flask method, discusses analytical quantification via High-Performance Liquid Chromatography (HPLC), and provides templates for rigorous data collection and interpretation, ensuring a self-validating and scientifically sound approach to solubility characterization.

Part 1: Theoretical Framework and Pre-Experimental Analysis

The Central Role of Solubility in Drug Development

Solubility, the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure, is a cornerstone of preformulation and drug development.[1][2] An inadequate solubility profile can lead to poor absorption, low bioavailability, and challenges in creating viable dosage forms, ultimately causing the failure of otherwise promising drug candidates.[3] Therefore, a thorough understanding of a compound's solubility in a range of solvents is essential for guiding lead optimization, formulation strategies, and process chemistry.

Molecular Structure Analysis of 6-(1H-Pyrazol-1-yl)nicotinaldehyde

A preliminary analysis of the target molecule's structure provides qualitative insights into its likely solubility behavior, guided by the principle of "like dissolves like".[4][5][6][7]

-

Core Structure: The molecule consists of a pyridine ring substituted with a pyrazole ring and an aldehyde group.

-

Polarity Features:

-

Pyridine and Pyrazole Rings: These nitrogen-containing heterocyclic rings introduce polarity and potential sites for hydrogen bonding.

-

Aldehyde Group (-CHO): The carbonyl group is polar and can act as a hydrogen bond acceptor.

-

-

Expected Behavior: The presence of multiple polar functional groups and aromatic systems suggests that 6-(1H-Pyrazol-1-yl)nicotinaldehyde will likely exhibit solubility in polar organic solvents.[4][5][8] Its solubility in non-polar solvents like alkanes is expected to be limited. The interplay between the polar groups and the aromatic rings will dictate its behavior in solvents of intermediate polarity.

Thermodynamic vs. Kinetic Solubility: A Critical Distinction

It is crucial to differentiate between two types of solubility measurements:

-

Thermodynamic Solubility: This is the true equilibrium solubility, defined as the maximum amount of a substance that can dissolve in a solvent when the system is at equilibrium.[1][2][9] It is determined by adding an excess of the solid compound to the solvent and allowing sufficient time for equilibrium to be reached.[10][11] The shake-flask method is the gold standard for measuring thermodynamic solubility.[11][12][13][14]

-

Kinetic Solubility: This measures the concentration at which a compound precipitates from a solution when it is rapidly added from a high-concentration stock (e.g., in DMSO).[10][15] The resulting value can be higher than the thermodynamic solubility because it can represent a supersaturated, metastable state.[1][2] Kinetic solubility is often used in high-throughput screening during early discovery due to its speed.[3][15]

For drug development and formulation, thermodynamic solubility is the more relevant and reliable parameter , and it will be the focus of the primary experimental protocol described herein.[10]

Part 2: Experimental Design and Methodology

Materials and Equipment

-

Solute: 6-(1H-Pyrazol-1-yl)nicotinaldehyde of high purity (>98%), with purity confirmed by HPLC and/or NMR.

-

Solvents: A panel of analytical grade organic solvents covering a range of polarities (e.g., Methanol, Ethanol, Acetonitrile, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Heptane).

-

Equipment: Analytical balance, orbital shaker with temperature control, centrifuge, volumetric flasks, pipettes, filtration apparatus (e.g., syringe filters with appropriate membrane material), HPLC system with a UV detector, vials for sample collection.

Solvent Selection Logic

The choice of solvents should be deliberate, aiming to span a wide range of polarities and hydrogen bonding capabilities to build a comprehensive profile.

| Solvent Class | Example Solvents | Rationale |

| Polar Protic | Methanol, Ethanol | Capable of hydrogen bond donation and acceptance; expected to be good solvents. |

| Polar Aprotic | Acetonitrile, Acetone, DMSO | Can accept hydrogen bonds but not donate; probes different solute-solvent interactions. |

| Intermediate Polarity | Ethyl Acetate, Dichloromethane | Useful for understanding behavior in common process and formulation solvents. |

| Non-Polar | Toluene, Heptane | Establishes the lower limit of solubility and confirms the polar nature of the solute. |

The Gold-Standard Protocol: Equilibrium Shake-Flask Method

This method determines the thermodynamic solubility and is recommended by regulatory bodies and scientific consensus.[12][13][14] The core principle is to create a saturated solution in equilibrium with an excess of the solid solute.[11][16]

Step-by-Step Protocol:

-

Preparation: Add an excess amount of 6-(1H-Pyrazol-1-yl)nicotinaldehyde to a series of vials. An amount that is visibly in excess of what might dissolve is required to ensure saturation.[11]

-

Solvent Addition: Accurately dispense a known volume (e.g., 2.0 mL) of each selected organic solvent into its respective vial containing the excess solid.

-

Equilibration: Seal the vials securely to prevent solvent evaporation. Place the vials on an orbital shaker set to a constant, moderate agitation speed and a controlled temperature (e.g., 25 °C).

-

Causality Explanation: Agitation ensures continuous interaction between the solid and the solvent, facilitating the dissolution process.[13] Temperature control is critical as solubility is temperature-dependent.[6][12] The equilibration time is crucial; a period of 24 to 48 hours is typically sufficient to ensure thermodynamic equilibrium is reached.[12][13][14] Preliminary studies can be run to confirm that the concentration in solution has reached a plateau.[11]

-

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant.

-

Quantification Preparation: Accurately dilute the clarified supernatant with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical method's calibration curve.[17]

-

Analytical Quantification (HPLC): Analyze the diluted samples using a validated HPLC-UV method. The concentration of the dissolved compound is determined by comparing its peak area to a standard calibration curve.[18][19]

Part 3: Data Presentation and Interpretation

Quantitative Data Summary

All experimentally determined solubility values should be compiled into a clear, concise table. This allows for easy comparison across different solvent systems.

| Solvent | Solvent Polarity Index | Solubility (mg/mL) at 25°C | Solubility (mol/L) at 25°C |

| Heptane | 0.1 | [Experimental Value] | [Calculated Value] |

| Toluene | 2.4 | [Experimental Value] | [Calculated Value] |

| Dichloromethane | 3.1 | [Experimental Value] | [Calculated Value] |

| Ethyl Acetate | 4.4 | [Experimental Value] | [Calculated Value] |

| Acetone | 5.1 | [Experimental Value] | [Calculated Value] |

| Acetonitrile | 5.8 | [Experimental Value] | [Calculated Value] |

| Ethanol | 4.3 | [Experimental Value] | [Calculated Value] |

| Methanol | 5.1 | [Experimental Value] | [Calculated Value] |

Note: The molecular weight of 6-(1H-Pyrazol-1-yl)nicotinic acid (a closely related structure) is 189.17 g/mol . The molecular weight of the aldehyde would be slightly lower. This value is needed for the mg/mL to mol/L conversion.[20]

Interpretation of Results

-

Correlation with Polarity: Plot the measured solubility (on a logarithmic scale) against the solvent polarity index. A positive trend would confirm that polar interactions dominate the dissolution process, as predicted by the molecular structure analysis.

-

Impact of Hydrogen Bonding: Compare solubility in protic solvents (Methanol, Ethanol) versus aprotic solvents (Acetonitrile, Acetone) of similar polarity. Higher solubility in protic solvents would suggest that hydrogen bonding plays a significant role in solvating the molecule.

-

Practical Implications: The results will directly inform decisions in subsequent development stages. For example, high solubility in a solvent like ethanol could suggest its utility in formulation, while solubility data in solvents like ethyl acetate or dichloromethane is vital for designing crystallization and purification steps in process chemistry.

Part 4: Conclusion

This guide has outlined a robust, scientifically-grounded framework for determining the solubility profile of 6-(1H-Pyrazol-1-yl)nicotinaldehyde in organic solvents. By adhering to the principles of thermodynamic equilibrium using the shake-flask method and employing precise analytical quantification, researchers can generate reliable and reproducible data. This information is not merely an academic exercise; it is a critical dataset that enables informed decision-making throughout the drug discovery and development pipeline, from medicinal chemistry and process scale-up to final dosage form design.

References

-

Homework.Study.com. (n.d.). How does polarity affect solubility? Retrieved February 15, 2026, from [Link]

-

Brittain, H. G. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Retrieved February 15, 2026, from [Link]

-

GeeksforGeeks. (n.d.). Solubility and Polarity. Retrieved February 15, 2026, from [Link]

-

Pardeshi, A., et al. (2021). Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. ResearchGate. Retrieved February 15, 2026, from [Link]

-

Thompson, Mrs. (n.d.). Factors Affecting Solubility. Retrieved February 15, 2026, from [Link]

-

PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved February 15, 2026, from [Link]

-

Reddit. (2022, December 27). ELI5 the polarity of solvents and how it affects solubility. r/explainlikeimfive. Retrieved February 15, 2026, from [Link]

-

Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved February 15, 2026, from [Link]

-

Brittain, H. G. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate. Retrieved February 15, 2026, from [Link]

-

Chey, W., & Calder, G. V. (1972). Method for Determining Solubility of Slightly Soluble Organic Compounds. Analytical Chemistry, 44(8), 1477-1479. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved February 15, 2026, from [Link]

-

Oreate AI Blog. (2026, January 15). Kinetic vs. Thermodynamic Products: Understanding the Nuances of Chemical Reactions. Retrieved February 15, 2026, from [Link]

-

chemistrysh.com. (2026, February 1). Solubility of Organic Compounds: Principle and Examples 2026. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (n.d.). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Retrieved February 15, 2026, from [Link]

- Google Patents. (n.d.). Method for determining solubility of a chemical compound.

-

Reddit. (2021, June 29). How do you create an accurate saturated solution? r/chemistry. Retrieved February 15, 2026, from [Link]

-

N.A. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved February 15, 2026, from [Link]

-

Chromatography Forum. (2009, August 19). how can i test the solubility in hplc please? Retrieved February 15, 2026, from [Link]

-

Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Retrieved February 15, 2026, from [Link]

-

Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved February 15, 2026, from [Link]

-

Science Buddies. (n.d.). Saturated Solutions: Measuring Solubility. Retrieved February 15, 2026, from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved February 15, 2026, from [Link]

-

Chemistry LibreTexts. (2026, January 27). 13.2: Saturated Solutions and Solubility. Retrieved February 15, 2026, from [Link]

-

KREATiS. (n.d.). High-accuracy water solubility determination using logK. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically? Retrieved February 15, 2026, from [Link]

-

OECD. (2006, March 23). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Retrieved February 15, 2026, from [Link]

-

World Health Organization (WHO). (n.d.). Annex 4. Retrieved February 15, 2026, from [Link]

-

SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Retrieved February 15, 2026, from [Link]

Sources

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. researchgate.net [researchgate.net]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. homework.study.com [homework.study.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Factors Affecting Solubility - Mrs. Thompson [tokaysc6.weebly.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. reddit.com [reddit.com]

- 9. sciforum.net [sciforum.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. who.int [who.int]

- 14. scielo.br [scielo.br]

- 15. enamine.net [enamine.net]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 18. pharmaguru.co [pharmaguru.co]

- 19. researchgate.net [researchgate.net]

- 20. 6-(1H-PYRAZOL-1-YL)NICOTINIC ACID | CymitQuimica [cymitquimica.com]

The Emerging Therapeutic Potential of 6-(1H-Pyrazol-1-yl)nicotinaldehyde: A Technical Guide for Drug Discovery

Abstract

This technical guide delineates the therapeutic potential of the novel heterocyclic compound, 6-(1H-Pyrazol-1-yl)nicotinaldehyde, a molecule that strategically combines the pharmacologically significant pyrazole and pyridine scaffolds. While direct extensive research on this specific molecule is nascent, this document synthesizes the vast therapeutic applications of its constituent moieties to project its potential in drug discovery. We provide a comprehensive overview of its synthetic strategy, propose putative mechanisms of action, and detail a roadmap for its preclinical evaluation. This guide is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and actionable experimental protocols to explore the promise of this compound.

Introduction: The Rationale for a Pyrazole-Pyridine Conjugate

The confluence of distinct pharmacophores into a single molecular entity is a proven strategy in medicinal chemistry to enhance therapeutic efficacy and overcome drug resistance. The subject of this guide, 6-(1H-Pyrazol-1-yl)nicotinaldehyde, is a prime example of this approach. It marries the pyrazole ring, a cornerstone in numerous FDA-approved drugs, with the versatile pyridine scaffold.

The pyrazole nucleus is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, a structure that imparts a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antidiabetic properties.[1][2] Several blockbuster drugs, such as the anti-inflammatory agent Celecoxib and the kinase inhibitor Sildenafil, feature a pyrazole core, highlighting its significance in modern medicine.[3][4]

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is another privileged structure in drug discovery.[5][6] Its derivatives are integral to a multitude of pharmaceuticals, including the vitamin niacin (nicotinic acid) and the anti-tuberculosis drug isoniazid.[5] The aldehyde functional group at the 3-position of the pyridine ring (nicotinaldehyde) offers a reactive handle for further chemical modifications and can participate in critical interactions with biological targets.

The strategic fusion of these two moieties in 6-(1H-Pyrazol-1-yl)nicotinaldehyde presents a compelling case for its investigation as a novel therapeutic agent. This guide will lay the groundwork for such an exploration.

Synthesis and Characterization

A plausible and efficient synthesis of 6-(1H-Pyrazol-1-yl)nicotinaldehyde can be achieved through a nucleophilic aromatic substitution (SNAr) reaction. The proposed synthetic pathway is outlined below.

Proposed Synthetic Protocol:

-

Starting Materials: 6-Chloronicotinaldehyde and pyrazole.

-

Reaction Conditions: The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) in the presence of a suitable base, like potassium carbonate (K2CO3) or sodium hydride (NaH). The base facilitates the deprotonation of pyrazole, forming the pyrazolate anion, which acts as the nucleophile.

-

Procedure:

-

To a solution of 6-chloronicotinaldehyde in DMF, add an equimolar amount of pyrazole and 1.5 equivalents of potassium carbonate.

-

Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

The resulting precipitate, 6-(1H-Pyrazol-1-yl)nicotinaldehyde, can be collected by filtration.

-

-

Purification and Characterization: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel. The structure and purity of the final compound should be confirmed by standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C=O of the aldehyde).

-

High-Performance Liquid Chromatography (HPLC): To determine the purity.

-

Synthetic Workflow Diagram:

Caption: Proposed synthesis of 6-(1H-Pyrazol-1-yl)nicotinaldehyde.

Postulated Biological Activities and Therapeutic Targets

Based on the extensive literature on pyrazole and pyridine derivatives, we can hypothesize several promising therapeutic avenues for 6-(1H-Pyrazol-1-yl)nicotinaldehyde.

Anti-inflammatory Potential

-

Rationale: Many pyrazole-containing compounds are potent inhibitors of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[3]

-

Potential Target: COX-1 and COX-2.

-

Experimental Validation:

-

In Vitro COX Inhibition Assay: To determine the IC50 values against both COX isoforms.

-

Cell-based Assays: To measure the inhibition of prostaglandin E2 (PGE2) production in lipopolysaccharide (LPS)-stimulated macrophages.

-

Anticancer Activity

-

Rationale: Pyrazole derivatives have been shown to inhibit various protein kinases that are often dysregulated in cancer.[7][8] The pyridine moiety is also present in several kinase inhibitors.[9]

-

Potential Targets:

-

Experimental Validation:

-

Kinase Inhibition Assays: A panel of kinase assays to identify specific targets.

-

Cytotoxicity Assays: To determine the GI50 (50% growth inhibition) against a panel of cancer cell lines (e.g., NCI-60).

-

Apoptosis and Cell Cycle Analysis: To elucidate the mechanism of cell death.

-

Antimicrobial Properties

-

Rationale: Both pyrazole and pyridine scaffolds are found in compounds with antibacterial and antifungal activities.[3][5][10]

-

Potential Targets: Bacterial and fungal metabolic enzymes.

-

Experimental Validation:

-

Minimum Inhibitory Concentration (MIC) Assays: To determine the potency against a range of pathogenic bacteria and fungi.

-

Mechanism of Action Studies: To identify the specific cellular processes targeted.

-

Experimental Protocols: A Step-by-Step Guide

In Vitro Kinase Inhibition Profiling

This protocol outlines a general procedure for screening 6-(1H-Pyrazol-1-yl)nicotinaldehyde against a panel of protein kinases.

Materials:

-

Recombinant human kinases.

-

Kinase-specific peptide substrates.

-

ATP (Adenosine triphosphate).

-

6-(1H-Pyrazol-1-yl)nicotinaldehyde (test compound).

-

Staurosporine (positive control).

-

Kinase buffer.

-

ADP-Glo™ Kinase Assay kit (Promega) or similar.

-

384-well plates.

-

Plate reader.

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In a 384-well plate, add the kinase, peptide substrate, and kinase buffer.

-

Add the test compound or control to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for the recommended time.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

-

Calculate the percent inhibition and determine the IC50 value for each kinase.

Cell Viability Assay (MTT Assay)

This protocol describes a common method to assess the cytotoxic effects of the compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HCT116).

-

Complete cell culture medium.

-

6-(1H-Pyrazol-1-yl)nicotinaldehyde (test compound).

-

Doxorubicin (positive control).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

DMSO.

-

96-well plates.

-

Microplate reader.

Procedure:

-

Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound or control for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the GI50 value.

Hypothesized Signaling Pathway Modulation:

Caption: Postulated inhibition of a growth factor signaling pathway.

Future Directions and Conclusion

The exploration of 6-(1H-Pyrazol-1-yl)nicotinaldehyde is in its infancy, yet the foundational knowledge of its constituent pyrazole and pyridine rings provides a strong rationale for its investigation as a novel therapeutic agent. The immediate future of research on this compound should focus on:

-

Lead Optimization: Should initial screenings prove fruitful, structure-activity relationship (SAR) studies will be crucial to enhance potency and selectivity.

-

In Vivo Efficacy Studies: Promising candidates from in vitro and cell-based assays should be advanced to animal models of disease to evaluate their in vivo efficacy, pharmacokinetics, and safety profiles.

-

Target Deconvolution: For compounds with interesting phenotypic effects but an unknown mechanism of action, target identification studies will be necessary.

References

- Therapeutic Potential of Pyrazole Containing Compounds: an Upd

- Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry.

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm

- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). Molecules.

- Perspective: The Potential of Pyrazole-Based Compounds in Medicine. (2011).

- Nicotinaldehyde, a Novel Precursor of NAD Biosynthesis, Abrogates the Anti-Cancer Activity of an NAD-Lowering Agent in Leukemia. (2020). Cancers.

- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research.

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). Signal Transduction and Targeted Therapy.

- Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activ

- Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. (n.d.). Sarchem Labs.

- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2024). Journal of Biomolecular Structure and Dynamics.

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sarchemlabs.com [sarchemlabs.com]

- 6. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Perspective: the potential of pyrazole-based compounds in medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Pyrazolyl-Pyridine Aldehydes as Synthetic Linchpins

From Privileged Scaffolds to Bioactive Agents and Chemosensors

Executive Summary

The pyrazolyl-pyridine aldehyde scaffold represents a "privileged structure" in modern organic and medicinal chemistry. This designation arises from its ability to serve as a divergent intermediate: the pyridine ring provides electronic tunability and solubility, the pyrazole moiety offers distinct hydrogen-bonding capabilities, and the aldehyde function acts as a reactive "linchpin" for further derivatization.

This technical guide provides a comprehensive review of this scaffold, moving beyond simple literature summarization to offer a practical, protocol-driven roadmap for researchers. We explore its dual utility in drug discovery (specifically kinase inhibition and antiproliferative agents) and materials science (fluorescent chemosensing of metal ions).

Structural Rationale & Synthetic Architectures

The chemical utility of pyrazolyl-pyridine aldehydes stems from the synergy between the electron-deficient pyridine ring and the electron-rich pyrazole. When an aldehyde group (-CHO) is introduced—typically at the 4-position of the pyrazole—it creates a "push-pull" electronic system that is highly reactive toward nucleophiles (amines, hydrazides) and susceptible to metal coordination.

1.1 The Dominant Synthetic Pathway: Vilsmeier-Haack Formylation

While direct oxidation of methyl-substituted precursors is possible, the industry-standard method for synthesizing 4-formyl-pyrazolyl-pyridines is the Vilsmeier-Haack reaction . This route is preferred for its regioselectivity and the ability to cyclize hydrazones in a single pot.

Mechanism in Brief:

-

Reagent Formation: DMF reacts with POCl₃ to form the electrophilic Vilsmeier reagent (chloroiminium salt).[1]

-

Nucleophilic Attack: The hydrazone (formed from acetylpyridine and phenylhydrazine) attacks the electrophile.

-

Cyclization & Hydrolysis: Intramolecular cyclization occurs, followed by hydrolysis to reveal the aldehyde.

1.2 Visualization of Synthetic Workflow

The following diagram outlines the critical path from raw materials to the aldehyde linchpin and its subsequent divergence into bioactive Schiff bases.

Figure 1: Divergent synthetic pathway highlighting the central role of the aldehyde intermediate.

Therapeutic Applications: The Schiff Base Gateway

The aldehyde group is rarely the final drug; it is the gateway to Schiff bases (imines) . These derivatives are extensively researched for their anticancer and antimicrobial properties.

2.1 Anticancer Activity (Kinase Inhibition)

Schiff bases derived from pyrazolyl-pyridine aldehydes have shown potent cytotoxicity against cell lines such as MCF-7 (breast) , A549 (lung) , and HCT116 (colon) .

-

Mechanism: The N-N donor system (pyridine nitrogen + imine nitrogen) mimics the adenine ring of ATP, allowing these molecules to dock into the ATP-binding pockets of kinases (e.g., CDK2, VEGFR).

-

SAR Insight: Electron-withdrawing groups (Cl, F) on the phenyl ring attached to the pyrazole often enhance lipophilicity and metabolic stability, improving IC50 values.

2.2 Antimicrobial Efficacy

Recent studies (see References) indicate that these derivatives possess broad-spectrum activity against S. aureus and E. coli. The mechanism is often attributed to the chelation of essential metal ions within the bacterial cell wall or inhibition of DNA gyrase.

Chemosensing Applications: Metal Ion Detection

In the field of materials science, pyrazolyl-pyridine aldehydes are precursors to "Turn-On" fluorescent sensors.

3.1 Mechanism of Action: CHEF and PET

The aldehyde is typically condensed with a fluorophore or a chelating arm.

-

PET (Photoinduced Electron Transfer): In the free state, the lone pair of the nitrogen quenches fluorescence via electron transfer.

-

CHEF (Chelation-Enhanced Fluorescence): When a specific metal ion (e.g., Zn²⁺, Al³⁺, Fe³⁺) binds to the N-N-O pocket, it locks the rotation of the C=N bond and blocks the PET process, resulting in a strong fluorescence emission.

3.2 Sensing Pathway Diagram

Figure 2: Mechanism of "Turn-On" fluorescence upon metal ion coordination.

Detailed Experimental Protocols

These protocols are designed to be self-validating . The inclusion of TLC monitoring and specific quenching steps is critical for reproducibility.

Protocol A: Synthesis of 3-(pyridin-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde

Target: The Core Scaffold

Reagents:

-

Acetophenone phenylhydrazone derivative (10 mmol)

-

POCl₃ (Phosphorus Oxychloride) (30 mmol)

-

DMF (Dimethylformamide) (Dry, 10 mL)

Step-by-Step Methodology:

-

Vilsmeier Reagent Preparation: In a round-bottom flask under N₂ atmosphere, cool DMF to 0°C in an ice bath. Add POCl₃ dropwise over 15 minutes. Critical: Maintain temperature <5°C to prevent thermal decomposition of the reagent. Stir for 30 mins until a semi-solid white/yellow salt forms.

-

Addition: Dissolve the hydrazone in a minimum amount of DMF and add it slowly to the Vilsmeier reagent.

-

Cyclization: Remove the ice bath and heat the mixture to 60–80°C for 4–6 hours.

-

Validation: Monitor via TLC (Hexane:Ethyl Acetate 3:1). The hydrazone spot should disappear, and a new, more polar aldehyde spot should appear.

-

-

Quenching: Pour the reaction mixture onto crushed ice (approx. 200g). Stir vigorously.

-

Neutralization: Neutralize the acidic solution with saturated NaHCO₃ or 20% NaOH solution until pH ~7-8. A solid precipitate should form immediately.

-

Purification: Filter the solid, wash with copious water, and recrystallize from Ethanol/DMF.

Protocol B: Synthesis of a Schiff Base Derivative

Target: Bioactive Agent / Sensor Precursor

Reagents:

-

Pyrazolyl-pyridine aldehyde (from Protocol A) (1 mmol)

-

Primary Aromatic Amine (e.g., 4-chloroaniline) (1 mmol)

-

Ethanol (Absolute, 10 mL)

-

Glacial Acetic Acid (Catalytic, 2-3 drops)

Step-by-Step Methodology:

-

Reflux: Dissolve the aldehyde and amine in ethanol. Add acetic acid.[1][2] Reflux at 78°C for 3–6 hours.

-

Validation: The solution often changes color (yellow to orange/red) indicating imine formation.

-

-

Precipitation: Cool the mixture to room temperature. If no solid forms, cool further in an ice bath.

-

Isolation: Filter the precipitate and wash with cold ethanol.

-

Characterization Check: IR spectroscopy should show the disappearance of the C=O stretch (~1670 cm⁻¹) and appearance of the C=N stretch (~1610 cm⁻¹).

Quantitative Data Summary

Table 1: Comparative Biological Activity of Selected Derivatives

| Compound ID | R-Group (Amine) | Target Cell Line / Bacteria | Activity Metric | Reference |

| 4b | 4-Fluoroaniline | A549 (Lung Cancer) | IC50 = 31.17 µM | [Source 1] |

| 4e | 4-Nitroaniline | B. subtilis | MIC = 0.02 mg/mL | [Source 1] |

| 2a | 2-Aminopyridine | S. aureus | MIC = 3.125 µg/mL | [Source 2] |

| Probe M | Pyrazoline-deriv | Fe³⁺ Ion | LOD = 0.39 nM | [Source 3] |

References

-

Synthesis and biological studies of pyrazole-linked Schiff bases: Title: Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics.[3] Source: Royal Society of Chemistry / PMC (2025). URL:[Link]

-

Antibacterial Activity of Pyridine Schiff Bases: Title: Biological Activity of New Schiff Base Compounds Derived from Substituted 3-Aminopyrazoles. Source: International Journal of Pharmaceutical Sciences. URL:[Link]

-

Fluorescent Sensing (Fe3+): Title: A Novel Fluorescent Probe Based on Pyrazole-Pyrazoline for Fe (III) Ions Recognition.[4] Source: Journal of Fluorescence (NIH/PubMed). URL:[Link]

-

Vilsmeier-Haack Synthesis of Pyrazoles: Title: Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Source: Arkivoc (2018). URL:[Link]

-

Aldehyde Detection Reviews: Title: Recent progress in fluorescent chemosensors for selective aldehyde detection.[5] Source: RSC Advances (2025). URL:[Link]

Sources

- 1. growingscience.com [growingscience.com]

- 2. asianpubs.org [asianpubs.org]

- 3. Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Novel Fluorescent Probe Based on Pyrazole-Pyrazoline for Fe (III) Ions Recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent progress in fluorescent chemosensors for selective aldehyde detection - PMC [pmc.ncbi.nlm.nih.gov]

Molecular weight and physicochemical characteristics of 6-(1H-Pyrazol-1-yl)nicotinaldehyde

Content Type: Technical Reference & Experimental Guide Subject: Physicochemical Profiling, Synthesis, and Derivatization Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary & Structural Identity

6-(1H-Pyrazol-1-yl)nicotinaldehyde is a bi-heterocyclic scaffold serving as a critical intermediate in the synthesis of kinase inhibitors, Schiff base ligands, and metallo-pharmaceuticals. Structurally, it consists of a pyridine ring substituted at the C3 position with a formyl group (aldehyde) and at the C6 position with a pyrazole ring attached via the pyrazole nitrogen (

This specific connectivity confers a unique electronic profile: the electron-withdrawing aldehyde activates the pyridine ring, while the pyrazole acts as a weak donor/lipophilic modulator. It is frequently employed to introduce the "pyrazole-pyridine" privileged motif into drug candidates.

Table 1: Chemical Identity & Nomenclature

| Parameter | Specification |

| IUPAC Name | 6-(1H-Pyrazol-1-yl)pyridine-3-carbaldehyde |

| Common Name | 6-(1H-Pyrazol-1-yl)nicotinaldehyde |

| CAS Registry Number | 132684-21-2 |

| Molecular Formula | |

| SMILES | O=Cc1ccc(n(n2)ccc2)nc1 |

| InChI Key | Unique identifier required for database registration (e.g., generated upon synthesis) |

Physicochemical Characteristics

The following data aggregates calculated properties standard for medicinal chemistry optimization (Lipinski’s Rule of 5 compliance) and experimental expectations.

Table 2: Physicochemical Profile

| Property | Value / Range | Significance in Drug Design |

| Molecular Weight | 173.17 g/mol | Low MW allows significant room for further derivatization without exceeding the 500 Da limit. |

| LogP (Calculated) | 1.3 – 1.6 | Moderate lipophilicity; suggests good membrane permeability and oral bioavailability potential. |

| Topological Polar Surface Area (TPSA) | ~47 Ų | Well below the 140 Ų threshold, indicating high probability of good intestinal absorption. |

| H-Bond Donors | 0 | Lack of donors reduces desolvation penalty during protein binding. |

| H-Bond Acceptors | 3 (N-pyridine, N-pyrazole, O-aldehyde) | Key interaction points for hydrogen bonding within active sites (e.g., kinase hinge regions). |

| Melting Point | 148 – 152 °C (Typical range) | High crystallinity expected due to |

| Solubility | DMSO, DMF, DCM (High); Water (Low) | Requires polar organic solvents for reactions; water is an effective anti-solvent for purification. |

Synthetic Pathway & Methodology

Expert Insight: The synthesis of 6-(1H-Pyrazol-1-yl)nicotinaldehyde relies on Nucleophilic Aromatic Substitution (

Protocol: Displacement

Reaction Scale: 10 mmol basis (scalable to >100g)

-

Reagents:

-

Substrate: 6-Chloronicotinaldehyde (1.0 equiv)

-

Nucleophile: 1H-Pyrazole (1.1 equiv)

-

Base: Potassium Carbonate (

) (2.0 equiv) [Alternative: -

Solvent: Anhydrous DMF or DMSO (Concentration ~0.5 M)

-

-

Procedure:

-

Step 1: Charge a round-bottom flask with 6-chloronicotinaldehyde and 1H-pyrazole in DMF.

-

Step 2: Add

in a single portion. -

Step 3: Heat the mixture to 80–100 °C under an inert atmosphere (

or Ar) for 4–8 hours. Monitoring: Monitor by TLC (System: Hexane/EtOAc 1:1) or LC-MS until the starting chloride is consumed. -

Step 4 (Workup - Self-Validating): Pour the hot reaction mixture slowly into crushed ice/water (5x reaction volume). The product should precipitate as a white/off-white solid due to the high lipophilicity contrast between the product and the solvent matrix.

-

Step 5: Filter the solid, wash copiously with water (to remove inorganic salts and residual DMF), and dry under vacuum.

-

-

Purification:

-

Usually sufficiently pure (>95%) after precipitation.

-

If necessary, recrystallize from Ethanol or perform Flash Column Chromatography (

, 0-40% EtOAc in Hexanes).

-

Visualization: Synthetic Workflow

Figure 1: Step-by-step synthetic workflow utilizing precipitation-based purification.

Reactivity & Functional Derivatization

This molecule possesses two distinct reactive centers ("handles") that allow for orthogonal functionalization.

-

The Aldehyde (C3-Formyl): A classic electrophile.

-

Reductive Amination: Reacts with amines to form secondary/tertiary amines (Kinase hinge binders).

-

Condensation: Reacts with hydrazines/hydroxylamines to form Schiff bases.

-

Oxidation/Reduction: Can be oxidized to the carboxylic acid or reduced to the alcohol.

-

-

The Pyrazole Ring:

-

C4-Functionalization: The C4 position of the pyrazole is nucleophilic and can undergo electrophilic aromatic substitution (e.g., halogenation) to introduce further complexity.

-

Visualization: Reactivity Map

Figure 2: Functional derivatization pathways for medicinal chemistry optimization.

Quality Control & Characterization Standards

To ensure scientific integrity, the synthesized compound must meet specific spectral criteria.

Nuclear Magnetic Resonance (NMR)

Solvent:

-

NMR (400 MHz):

- ppm (s, 1H): Aldehyde proton (Diagnostic peak).

- ppm (d, 1H): Pyridine C2-H (Deshielded by aldehyde).

- ppm (d, 1H): Pyrazole C5-H ( or C3-H).

- ppm (dd, 1H): Pyridine C4-H.

- ppm (d, 1H): Pyridine C5-H.

- ppm (dd, 1H): Pyrazole C4-H (Characteristic upfield aromatic signal).

Mass Spectrometry (LC-MS)

-

Ionization: ESI+ (Electrospray Ionization, Positive Mode)

-

Expected Mass:

-

Pattern: Single peak expected. Presence of

(approx 3:1 ratio) would indicate unreacted chloro-starting material (impurity).

References

-

PubChem. (2025).[1][2] Compound Summary: 6-Chloronicotinaldehyde (Precursor Data). National Library of Medicine. Available at: [Link]

-

Organic Chemistry Portal. (2023). Nucleophilic Aromatic Substitution (SNAr) on Pyridines. Available at: [Link]

Sources

Synthesis pathways for 6-(1H-Pyrazol-1-yl)nicotinaldehyde precursors

An In-depth Technical Guide to the Synthesis of 6-(1H-Pyrazol-1-yl)nicotinaldehyde Precursors

Introduction

6-(1H-Pyrazol-1-yl)nicotinaldehyde is a pivotal heterocyclic building block in contemporary medicinal chemistry. Its structural motif, featuring a pyrazole ring linked to a pyridine-3-carbaldehyde core, is integral to a range of biologically active molecules. Most notably, it serves as a key intermediate in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs) such as lersivirine (UK-453,061), which has been investigated for the treatment of HIV.[1] The aldehyde functional group provides a versatile handle for further chemical transformations, making this scaffold highly valuable for drug discovery professionals engaged in developing novel therapeutics.

This guide provides a comprehensive, in-depth exploration of the primary synthetic pathways to access the essential precursors of 6-(1H-Pyrazol-1-yl)nicotinaldehyde. As a senior application scientist, the focus extends beyond mere procedural descriptions to elucidate the underlying chemical principles, the rationale for methodological choices, and the practical insights required for successful laboratory execution. We will dissect the synthesis of the core pyridine synthon and the subsequent strategic formation of the crucial pyrazole-pyridine C-N bond.

Part 1: Synthesis of the Core Pyridine Precursor: 6-Chloronicotinaldehyde

The most direct and widely utilized precursor for introducing the pyrazole moiety is 6-chloronicotinaldehyde (CAS 23100-12-1).[2] This compound is a versatile intermediate because the chlorine atom at the 6-position of the electron-deficient pyridine ring is an excellent leaving group for nucleophilic aromatic substitution (SNAr) or a coupling partner in transition-metal-catalyzed reactions.[3][4]

Primary Synthetic Route: Oxidation of 2-Chloro-5-(hydroxymethyl)pyridine

The most established and reliable method for preparing 6-chloronicotinaldehyde is the oxidation of its corresponding primary alcohol, 2-chloro-5-(hydroxymethyl)pyridine.

Causality Behind Experimental Choices: While various oxidizing agents exist, the oxidation of this specific substrate requires careful selection. Strong oxidants like potassium permanganate can lead to over-oxidation to the carboxylic acid or degradation of the pyridine ring.[4] Milder reagents such as Pyridinium Chlorochromate (PCC) or Dess-Martin periodinane have been reported to be less effective for this particular substrate, potentially due to the basicity of the pyridine nitrogen interfering with the oxidant.[4] Consequently, DMSO-based oxidations, particularly the Swern oxidation, are preferred for their high efficiency, mild reaction conditions, and compatibility with the heterocyclic core, consistently delivering high yields and purity.[3][4]

Experimental Protocol: Swern Oxidation

-

Setup: A three-necked, oven-dried round-bottom flask is equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

-

Step 1: The flask is charged with anhydrous dichloromethane (DCM) and cooled to -78 °C in a dry ice/acetone bath.

-

Step 2: Oxalyl chloride (1.1 equivalents) is added dropwise to the DCM, followed by the slow, dropwise addition of dimethyl sulfoxide (DMSO) (2.2 equivalents), ensuring the internal temperature remains below -60 °C. The mixture is stirred for 15 minutes.

-

Step 3: A solution of 2-chloro-5-(hydroxymethyl)pyridine (1.0 equivalent) in a minimal amount of anhydrous DCM is added dropwise, maintaining the temperature below -60 °C. The reaction is stirred for 45-60 minutes.

-

Step 4: Triethylamine (TEA) (5.0 equivalents) is added dropwise. After addition, the cooling bath is removed, and the reaction mixture is allowed to warm to room temperature.

-

Step 5 (Work-up): Water is added to the reaction mixture, and the layers are separated. The aqueous layer is extracted with DCM (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude 6-chloronicotinaldehyde, which can be further purified by column chromatography or recrystallization.

Data Summary: Oxidation of 2-chloro-5-(hydroxymethyl)pyridine

| Oxidant System | Solvent | Temperature (°C) | Typical Yield | Reference |

| Swern (Oxalyl Chloride/DMSO) | Dichloromethane | -78 to RT | >90% | [4] |

| Pyridinium Chlorochromate (PCC) | Dichloromethane | Room Temperature | Ineffective | [4] |

| Dess-Martin Periodinane | Dichloromethane | Room Temperature | Ineffective | [4] |

Diagram: Synthesis of 6-Chloronicotinaldehyde via Swern Oxidation

Caption: Swern oxidation pathway to 6-chloronicotinaldehyde.

Part 2: Formation of the Pyrazole-Pyridine Linkage

With the key precursor, 6-chloronicotinaldehyde, in hand, the next critical step is the formation of the C-N bond with pyrazole. This can be accomplished through two primary, highly effective strategies.

Method A: Nucleophilic Aromatic Substitution (SNAr)

Expertise & Experience: The SNAr reaction is a cornerstone of heterocyclic chemistry. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is most pronounced at the ortho (2 and 6) and para (4) positions, making them susceptible to attack by nucleophiles.[5] When a good leaving group like chlorine is present at one of these activated positions, a substitution reaction can proceed readily, often without the need for a metal catalyst.[6] This pathway is often favored for its operational simplicity and cost-effectiveness. The reaction proceeds via a two-step addition-elimination mechanism, temporarily disrupting the ring's aromaticity to form a stabilized anionic intermediate known as a Meisenheimer complex.[5][6]

Experimental Protocol: SNAr Reaction

-

Setup: A round-bottom flask is charged with 6-chloronicotinaldehyde (1.0 equivalent), pyrazole (1.1-1.5 equivalents), and a suitable base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equivalents).

-

Solvent: Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is added as the solvent.

-

Reaction: The mixture is heated, typically between 80-120 °C, and stirred under a nitrogen atmosphere. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or isopropanol.

Diagram: SNAr Pathway to 6-(1H-Pyrazol-1-yl)nicotinaldehyde

Caption: Nucleophilic aromatic substitution (SNAr) route.

Method B: Palladium-Catalyzed Buchwald-Hartwig Amination

Expertise & Experience: The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[7] It has revolutionized synthetic chemistry by allowing for the coupling of aryl halides with a vast range of amines under relatively mild conditions, where traditional methods might fail.[7][8] This reaction is particularly useful for less reactive aryl chlorides or when the SNAr reaction gives low yields or requires harsh conditions. The choice of phosphine ligand is critical and must be optimized to stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle.[9]

Experimental Protocol: Buchwald-Hartwig Coupling

-

Setup: An oven-dried Schlenk tube or flask is charged with 6-chloronicotinaldehyde (1.0 equivalent), pyrazole (1.2 equivalents), a palladium source (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-10 mol%), and a strong, non-nucleophilic base (e.g., Cs₂CO₃ or NaOt-Bu, 1.5-2.0 equivalents).

-

Inert Atmosphere: The vessel is evacuated and backfilled with an inert gas (nitrogen or argon) three times.

-

Solvent: Anhydrous and degassed toluene or 1,4-dioxane is added via syringe.

-

Reaction: The mixture is heated to 80-110 °C with vigorous stirring until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up: The reaction is cooled, diluted with a solvent like ethyl acetate, and filtered through a pad of Celite to remove palladium residues. The filtrate is washed with water and brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography on silica gel.

Diagram: Buchwald-Hartwig Catalytic Cycle

Caption: Catalytic cycle for Buchwald-Hartwig amination.

Part 3: Alternative Precursor Strategy via the Nitrile Pathway

An alternative and equally viable strategy involves using a nitrile as a precursor to the aldehyde. This approach first forms 6-(1H-Pyrazol-1-yl)nicotinonitrile, which is then reduced in a subsequent step. This can be advantageous if the aldehyde functional group is sensitive to the C-N bond formation conditions or if the nitrile starting material is more readily available.

Step 1: Synthesis of 6-(1H-Pyrazol-1-yl)nicotinonitrile

The synthesis of the nitrile intermediate mirrors that of the aldehyde.[10] 6-Chloronicotinonitrile is coupled with pyrazole using either the SNAr or Buchwald-Hartwig conditions described in Part 2. The nitrile group is generally robust and compatible with both sets of reaction conditions.

Step 2: Reduction of Nitrile to Aldehyde

Expertise & Experience: The conversion of an aromatic nitrile to an aldehyde is a standard transformation in organic synthesis. The reagent of choice for this is typically Diisobutylaluminium hydride (DIBAL-H). The reaction must be performed at low temperatures (e.g., -78 °C) to prevent over-reduction to the primary amine. DIBAL-H acts as an electrophilic reducing agent, coordinating to the nitrile nitrogen and delivering a hydride to the carbon. The resulting N-aluminyl imine intermediate is stable at low temperatures but is readily hydrolyzed to the aldehyde upon aqueous work-up.

Experimental Protocol: DIBAL-H Reduction

-

Setup: An oven-dried, three-necked flask under a nitrogen atmosphere is charged with a solution of 6-(1H-Pyrazol-1-yl)nicotinonitrile (1.0 equivalent) in an anhydrous solvent like DCM or toluene.

-

Cooling: The solution is cooled to -78 °C.

-

Addition: DIBAL-H (1.0 M solution in hexanes or toluene, 1.1-1.2 equivalents) is added dropwise, keeping the internal temperature below -70 °C.

-

Reaction: The reaction is stirred at -78 °C for 1-3 hours.

-

Quenching & Work-up: The reaction is quenched by the slow addition of methanol, followed by an aqueous solution of Rochelle's salt (potassium sodium tartrate) or dilute HCl. The mixture is allowed to warm to room temperature and stirred vigorously until the layers become clear. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are dried, filtered, and concentrated to yield the target aldehyde.

Diagram: The Nitrile-to-Aldehyde Pathway

Caption: Two-step synthesis via a nitrile intermediate.

Conclusion